

What are the chemical properties of 4-Oxo-L-proline?

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Compound of Interest

Compound Name: 4-Oxo-L-proline

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An In-depth Technical Guide to the Chemical Properties of **4-Oxo-L-proline**

Introduction

4-Oxo-L-proline, a non-proteinogenic amino acid, stands as a pivotal molecule in the landscape of synthetic chemistry and drug development. As a derivative of L-proline, it possesses a unique structural feature—a ketone group on its pyrrolidine ring—that imparts distinct reactivity and makes it a versatile building block for complex molecular architectures.^[1] ^[2] Its significance is underscored by its role as a key intermediate in the synthesis of various pharmaceuticals, including modern antidiabetic and antiviral agents.^[3]^[4] This guide offers a comprehensive exploration of the chemical properties of **4-Oxo-L-proline**, designed for researchers, scientists, and professionals in drug development who seek to leverage its unique characteristics. We will delve into its molecular structure, synthesis, reactivity, analytical characterization, and its expanding applications in medicinal chemistry and beyond.

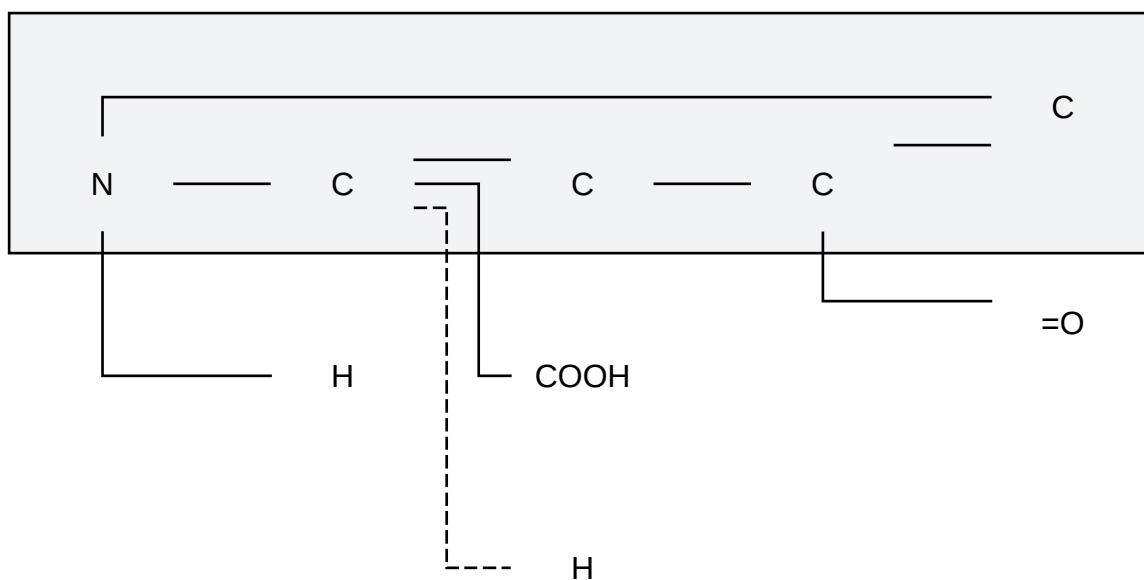
Molecular Structure and Physicochemical Properties

The chemical identity of **4-Oxo-L-proline** is defined by its specific arrangement of atoms and functional groups. Its structure consists of a five-membered pyrrolidine ring with a carboxylic acid group at the C2 position in the (S)-configuration, and a ketone at the C4 position.^[2] This combination of a secondary amine, a carboxylic acid, and a ketone within a constrained cyclic framework is the source of its unique chemical behavior.

Core Chemical Identifiers

- IUPAC Name: (2S)-4-oxopyrrolidine-2-carboxylic acid[2]
- CAS Number: 4347-18-6[1][2]
- Molecular Formula: C₅H₇NO₃[1][2]
- Molecular Weight: 129.11 g/mol [2]

Structural Diagram



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Caption: Chemical structure of **4-Oxo-L-proline**.

Physicochemical Data Summary

The physical and chemical properties of **4-Oxo-L-proline** are crucial for its handling, purification, and application in various reactions. The data below has been compiled from various chemical databases and literature sources.

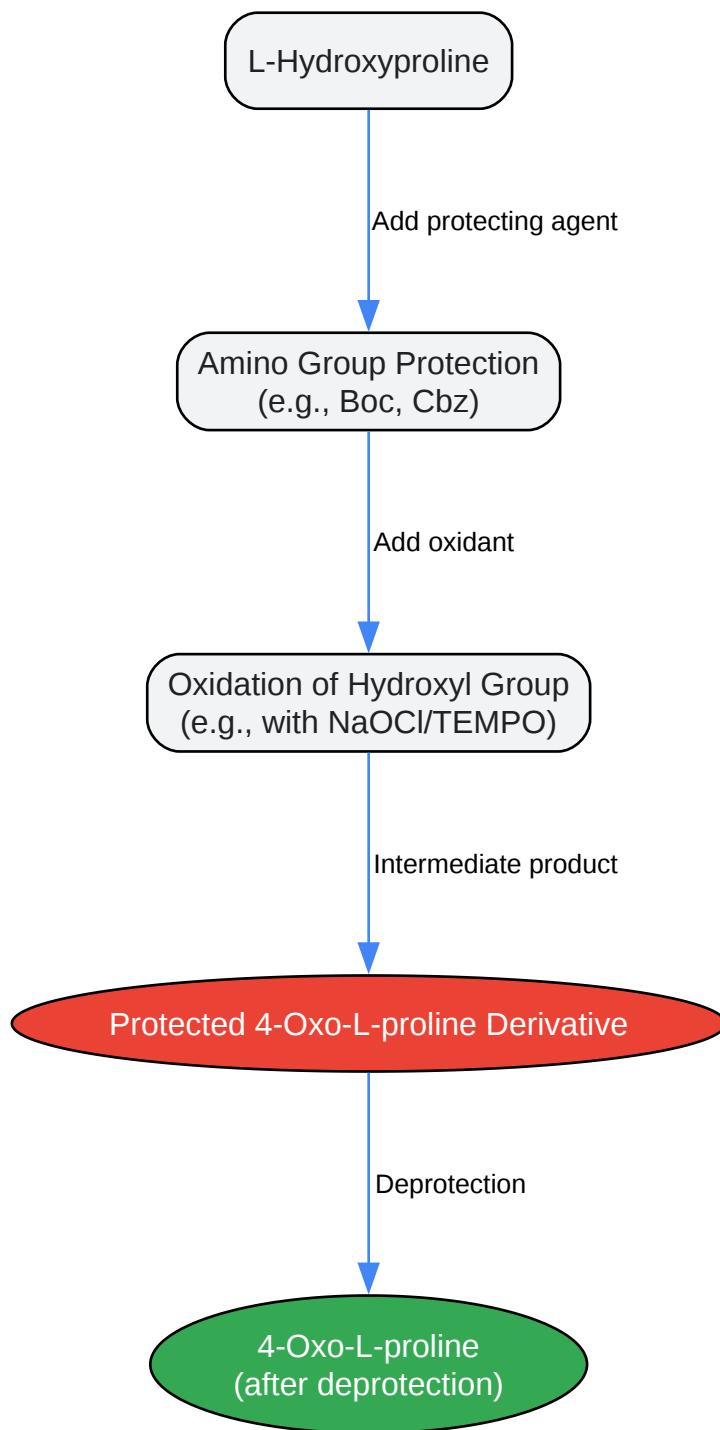
Property	Value	Reference
Physical State	Solid	
Melting Point	134-140 °C (as hydrobromide salt)	
Boiling Point	341.8 ± 42.0 °C (Predicted)	[1]
Density	1.380 ± 0.06 g/cm ³ (Predicted)	[1]
Optical Rotation ([α] _{22/D})	-32.0° (c=0.5 in methanol, as HBr salt)	
pKa	3.83 ± 0.20 (Predicted, for N-Cbz derivative)	[5]
XLogP3	-3.3	[2]
Polar Surface Area	66.4 Å ²	[2]
Storage Temperature	2-8°C	

Synthesis and Reactivity

The utility of **4-Oxo-L-proline** as a synthetic intermediate is largely dependent on efficient and scalable synthetic routes and a predictable pattern of chemical reactivity.

Synthesis from L-Hydroxyproline

The most prevalent and economically viable method for synthesizing **4-Oxo-L-proline** derivatives is through the oxidation of the readily available and inexpensive L-hydroxyproline. [\[3\]](#) This transformation targets the secondary alcohol at the C4 position. To prevent unwanted side reactions, the amino group is typically protected prior to oxidation using standard protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[\[3\]](#)



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Caption: General workflow for the synthesis of **4-Oxo-L-proline**.

Exemplary Synthetic Protocol (One-Pot Method for N-Boc-**4-oxo-L-proline**): This protocol is adapted from the general methodology described in patent literature for the synthesis of **4-oxo-**

L-proline derivatives.[\[3\]](#)

- Protection: L-hydroxyproline is dissolved in a suitable aqueous solvent system. An amino-group protecting agent, such as Di-tert-butyl dicarbonate (Boc₂O), is added, and the reaction is stirred until the protection is complete (monitored by TLC).
- Oxidation: An oxidant, such as sodium hypochlorite in the presence of a TEMPO catalyst, is added to the solution containing the N-protected intermediate. The mixture is allowed to react, converting the hydroxyl group to a ketone.
- Workup: The reaction is quenched, and the pH is adjusted to acidic conditions (e.g., pH 3-4) using an inorganic acid like HCl.[\[3\]](#)
- Extraction & Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization, to yield the N-protected **4-oxo-L-proline** derivative.[\[3\]](#)

Causality: The one-pot procedure is advantageous for industrial applications as it minimizes handling and purification of intermediates, making the process more efficient and cost-effective. [\[3\]](#) The choice of protecting group is critical; Boc is often preferred due to its stability during oxidation and its ease of removal under acidic conditions.

Chemical Reactivity

The reactivity of **4-Oxo-L-proline** is dominated by its three functional groups:

- Ketone Group: This is the most versatile handle for further chemical modification. It can undergo a wide range of carbonyl chemistry, including reduction back to hydroxyproline, reductive amination to introduce new amine functionalities, and Wittig reactions. This reactivity is central to its use in "proline editing" for creating diverse peptide structures.[\[6\]](#)[\[7\]](#)
- Secondary Amine: The nitrogen atom can be acylated, alkylated, or used in peptide bond formation. This is the site of attachment for protecting groups during synthesis.
- Carboxylic Acid: This group readily participates in esterification and amide bond formation, allowing for its incorporation into peptide chains using standard solid-phase or solution-

phase peptide synthesis methodologies.[4]

Analytical Characterization

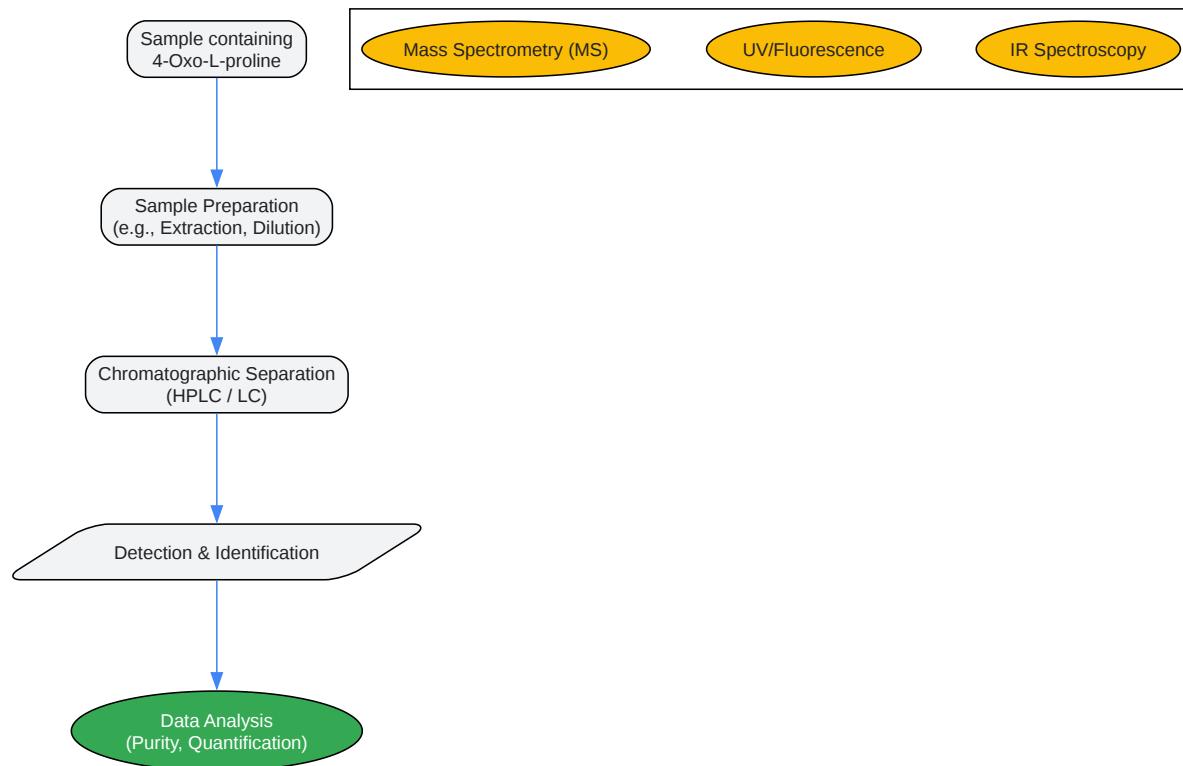
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of **4-Oxo-L-proline** and its derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

- Infrared (IR) Spectroscopy: A key diagnostic feature is the strong C=O stretching vibration of the cyclic ketone. This peak typically appears in the region of 1750-1770 cm^{-1} . Notably, the frequency of this vibration is highly sensitive to the local electrostatic environment and hydration, making **4-Oxo-L-proline** a valuable site-specific infrared probe for studying protein structure and dynamics.[8][9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the overall structure. An interesting characteristic observed in NMR spectra is that **4-Oxo-L-proline** can exist in equilibrium with its hydrate form in aqueous solutions.[6]

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing purity and for quantification. Due to the lack of a strong chromophore, derivatization is often required for sensitive detection. Pre-column derivatization with reagents like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) allows for highly sensitive fluorescence detection.[10]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the definitive identification of **4-Oxo-L-proline**, especially in complex mixtures like biological samples. It provides both retention time data and a mass-to-charge ratio, confirming the molecular weight of the compound.[11]

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Caption: A typical analytical workflow for **4-Oxo-L-proline**.

Protocol: LC-ESI-MS Analysis of **4-Oxo-L-proline** This protocol is based on methodologies used for analyzing **4-Oxo-L-proline** in enzymatic reactions.[11]

- Sample Preparation: The sample is appropriately diluted in a starting mobile phase (e.g., 99% water with 0.1% formic acid).
- Chromatography:
 - Column: A suitable reversed-phase column (e.g., ACE Excel 2 AQ, 2.1 mm × 100 mm).[11]
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Flow Rate: 300 μ L/min.
 - Gradient: A linear gradient is run to elute the compound, for example, starting with 1% B, increasing to 99% B, followed by re-equilibration.[11]
- Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
 - Analysis: The mass analyzer is set to scan for the expected mass-to-charge ratio (m/z) of **4-Oxo-L-proline**.

Self-Validation: This method is self-validating by comparing the retention time and the measured mass of the analyte to that of an authentic **4-Oxo-L-proline** standard run under identical conditions. The high mass accuracy of modern mass spectrometers provides unambiguous identification.

Biological Significance and Applications

While not incorporated into proteins during translation, **4-Oxo-L-proline** and its metabolic relatives play important roles in biology and are powerful tools in biomedical research.

Biological Context

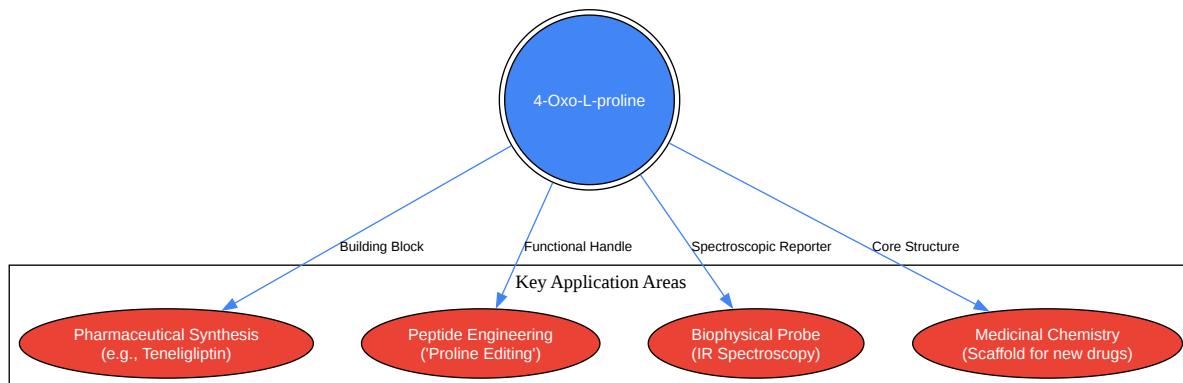
4-Oxo-L-proline is classified as a metabolite and has been detected in human blood.[2][12] Its biological relevance is closely tied to the metabolism of proline and hydroxyproline. Research has shown that **4-Oxo-L-proline** (referred to as ketoproline in older literature) can be

enzymatically reduced to hydroxyproline in tissues like the kidney.^[7] This links it to the biology of collagen, the most abundant protein in mammals, where 4-hydroxyproline is a critical component for stabilizing the triple helix structure.^[13] Furthermore, **4-Oxo-L-proline** can inhibit the breakdown of hydroxyproline, suggesting a potential role in regulating collagen turnover.^[7] ^[14]

Applications in Drug Development and Research

The true value of **4-Oxo-L-proline** for scientists lies in its application as a versatile synthetic precursor and research tool.

- Pharmaceutical Intermediate: It is a crucial building block for important drugs. For example, **N-Boc-4-oxo-L-proline** is a key intermediate in the synthesis of the antidiabetic drug teneligliptin and the hepatitis C virus (HCV) inhibitor ledipasvir.^[3]
- Peptide and Protein Engineering: The ketone functionality allows for the site-specific introduction of a wide array of chemical groups onto a peptide backbone, a technique known as "proline editing".^[6] This enables the synthesis of peptides with novel functions for therapeutic or diagnostic purposes.
- Probing Molecular Interactions: As mentioned, the ketone's IR stretching frequency is a sensitive reporter of its local environment. This allows researchers to incorporate **4-Oxo-L-proline** into a peptide and use IR spectroscopy to study subtle changes in protein conformation, hydration, and electrostatic fields during processes like folding or binding.^{[8][9]}
- Neuropharmacology and Anti-inflammatory Research: As a proline derivative, it is used to develop novel therapeutic agents targeting neurological disorders and inflammatory conditions, leveraging the importance of proline-rich structures in biological recognition events.^[4]



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Caption: Major applications of **4-Oxo-L-proline** in science.

Conclusion

4-Oxo-L-proline is far more than a simple amino acid derivative. Its unique combination of a constrained cyclic backbone and a reactive ketone functionality establishes it as a high-value molecule for chemists and drug developers. From its efficient synthesis from L-hydroxyproline to its application as a key intermediate for life-saving drugs and as a sophisticated probe for fundamental biochemical research, its chemical properties are central to its utility. As synthetic methodologies become more advanced and our understanding of biological systems deepens, the importance and application of **4-Oxo-L-proline** are poised to expand even further, solidifying its role as a cornerstone of modern medicinal and chemical biology.

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